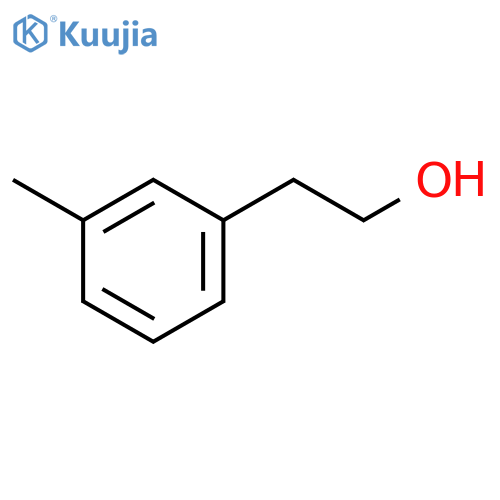

Cas no 1875-89-4 (2-(3-Methylphenyl)ethanol)

2-(3-Methylphenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- 2-(m-Tolyl)ethanol

- 2-m-tolylethanol

- 2-(3-Methylphenyl)ethanol

- 3-Methylphenethyl alcohol

- 3-methylBenzeneethanol

- 2-(3-Methylphenyl)ethyl Alcohol

- 2-m-tolyl-etanol

- Benzeneethanol,3-methyl

- HAWTHANOL

- Phenethyl alcohol,m-methyl

- Phenethylalcohol, m-methyl- (7CI,8CI)

- 2-(3-Methylphenyl)-1-ethanol

- 3-Methylphenethyl al

- 3-methyl-benzeneethano

- 3-methyl-Benzeneethanol

- Benzeneethanol, 3-methyl-

- m-Methylphenethyl alcohol

- Phenethyl alcohol, m-methyl-

- 2-(3-methylphenyl)ethan-1-ol

- KWHVBVJDKLSOTB-UHFFFAOYSA-N

- 2-m-tolyl-ethanol

- Benzeneethanol,3-methyl-

- 2-(m-Tolyl)ethan-1-ol

- 2-(m-Methylphenyl)-athanol

- 2-(3-Methylphenyl)-ethanol

- KSC539K7J

- 2-(3-Methylphenyl)etha

-

- MDL: MFCD00002896

- インチ: 1S/C9H12O/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7,10H,5-6H2,1H3

- InChIKey: KWHVBVJDKLSOTB-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C([H])([H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H]

計算された属性

- せいみつぶんしりょう: 136.08900

- どういたいしつりょう: 136.089

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 90.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 20.2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.002 g/mL at 25 °C(lit.)

- ふってん: 243°C(lit.)

- フラッシュポイント: 華氏温度:228.2°f

摂氏度:109°c - 屈折率: n20/D 1.529(lit.)

- PSA: 20.23000

- LogP: 1.52980

- ようかいせい: 未確定

2-(3-Methylphenyl)ethanol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

- ちょぞうじょうけん:Store at room temperature

2-(3-Methylphenyl)ethanol 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

2-(3-Methylphenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1376-25G |

2-(m-Tolyl)ethanol |

1875-89-4 | >98.0%(GC) | 25g |

¥1035.00 | 2023-09-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1376-5G |

2-(m-Tolyl)ethanol |

1875-89-4 | >98.0%(GC) | 5g |

¥310.00 | 2023-09-07 | |

| Enamine | EN300-96197-100.0g |

2-(3-methylphenyl)ethan-1-ol |

1875-89-4 | 95% | 100.0g |

$876.0 | 2024-05-21 | |

| Enamine | EN300-96197-10.0g |

2-(3-methylphenyl)ethan-1-ol |

1875-89-4 | 95% | 10.0g |

$125.0 | 2024-05-21 | |

| Key Organics Ltd | TS-01759-20MG |

2-(3-Methylphenyl)ethanol |

1875-89-4 | >97% | 20mg |

£76.00 | 2023-04-19 | |

| Fluorochem | 068240-25g |

2-(3-Methylphenyl)ethanol |

1875-89-4 | 97% | 25g |

£192.00 | 2022-03-01 | |

| Fluorochem | 068240-1g |

2-(3-Methylphenyl)ethanol |

1875-89-4 | 97% | 1g |

£16.00 | 2022-03-01 | |

| TRC | M220428-250mg |

2-(3-Methylphenyl)ethanol |

1875-89-4 | 250mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-96197-0.1g |

2-(3-methylphenyl)ethan-1-ol |

1875-89-4 | 95% | 0.1g |

$19.0 | 2024-05-21 | |

| Enamine | EN300-96197-5.0g |

2-(3-methylphenyl)ethan-1-ol |

1875-89-4 | 95% | 5.0g |

$72.0 | 2024-05-21 |

2-(3-Methylphenyl)ethanol サプライヤー

2-(3-Methylphenyl)ethanol 関連文献

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

2-(3-Methylphenyl)ethanolに関する追加情報

Professional Introduction to 2-(3-Methylphenyl)ethanol (CAS No. 1875-89-4)

2-(3-Methylphenyl)ethanol, with the chemical formula C9H12O, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 1875-89-4, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The molecular structure of 2-(3-Methylphenyl)ethanol consists of a phenyl ring substituted with a methyl group at the 3-position and an ethanol side chain, which contributes to its unique chemical properties and reactivity.

The synthesis of 2-(3-Methylphenyl)ethanol typically involves the reaction of 3-methylbenzaldehyde with sodium borohydride or other reducing agents, followed by esterification or alcohol functionalization. This process highlights the compound's utility as an intermediate in the production of more complex molecules. In recent years, advancements in catalytic methods have improved the efficiency and yield of its synthesis, making it more accessible for industrial and research purposes.

One of the most compelling aspects of 2-(3-Methylphenyl)ethanol is its role in pharmaceutical research. The compound's structural features make it a valuable building block for the development of novel therapeutic agents. For instance, studies have shown that derivatives of 2-(3-Methylphenyl)ethanol exhibit promising biological activities, including anti-inflammatory and analgesic properties. These findings have spurred further investigation into its potential as a lead compound for drug discovery.

In addition to its pharmaceutical applications, 2-(3-Methylphenyl)ethanol has found utility in the synthesis of fragrances and flavoring agents. The aromatic nature of the phenyl ring combined with the ethanol side chain contributes to its pleasant odor profile, making it a desirable component in perfumes and cosmetics. Recent research has also explored its use in the development of green chemistry processes, where it serves as a sustainable alternative to more traditional solvents and reagents.

The chemical reactivity of 2-(3-Methylphenyl)ethanol allows for diverse functionalization strategies, enabling chemists to tailor its properties for specific applications. For example, it can undergo nucleophilic substitution reactions to introduce new functional groups, or participate in condensation reactions to form larger molecules. These capabilities make it a versatile tool in synthetic organic chemistry.

Recent advancements in computational chemistry have further enhanced our understanding of 2-(3-Methylphenyl)ethanol's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict and optimize its pharmacological effects. These computational approaches are particularly valuable in drug discovery pipelines, where rapid screening of potential candidates is essential.

The industrial production of 2-(3-Methylphenyl)ethanol has also seen significant improvements. Modern manufacturing processes focus on increasing efficiency while minimizing environmental impact. Techniques such as continuous flow chemistry have been employed to enhance yield and reduce waste, aligning with global sustainability goals. These innovations underscore the compound's importance not only in research but also in practical applications.

Future research directions for 2-(3-Methylphenyl)ethanol include exploring its role in developing treatments for neurological disorders. Preliminary studies suggest that certain derivatives may interact with neurotransmitter systems, offering potential benefits in conditions such as Alzheimer's disease or Parkinson's disease. While more research is needed to fully understand these effects, the preliminary findings are encouraging.

The compound's versatility extends beyond pharmaceuticals into materials science. Researchers are investigating its use as a precursor for liquid crystals and other advanced materials. The ability to fine-tune its properties through chemical modification makes it a promising candidate for developing next-generation electronic components.

In conclusion, 2-(3-Methylphenyl)ethanol (CAS No. 1875-89-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable intermediate in pharmaceutical synthesis, fragrance production, and materials science. As research continues to uncover new applications and refine synthetic methods, the importance of this compound is likely to grow even further.

1875-89-4 (2-(3-Methylphenyl)ethanol) 関連製品

- 8007-01-0(rose oil)

- 6950-92-1(2-Mesitylethanol)

- 6597-59-7(2-(2,4-dimethylphenyl)ethan-1-ol)

- 35845-63-7(Phenethyl Alcohol-d5)

- 699-02-5(2-(4-Methylphenyl)ethanol)

- 6972-51-6(2-(2,5-Dimethylphenyl)ethanol)

- 1485-07-0(2-Naphthalene Ethanol)

- 60-12-8(2-Phenylethanol)

- 19819-98-8(2-(o-Tolyl)ethanol)

- 22545-13-7(4-Ethylphenethyl alcohol)